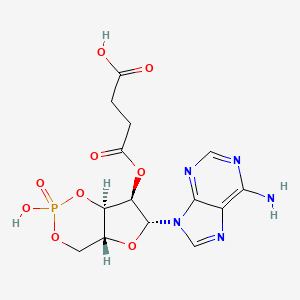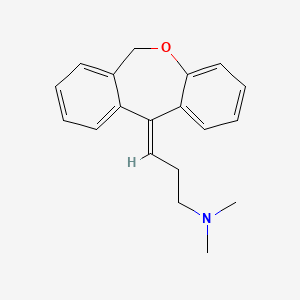
2'-O-スクシニル-cAMP
説明
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate is an immunogenic derivative of cAMP that has been used to generate anti-cAMP antisera and antibodies.
科学的研究の応用
免疫学
2'-O-スクシニル-cAMPは、抗cAMP抗血清および抗体の開発に使用されてきました。 これらの抗体は、cAMPが免疫細胞における重要な二次メッセンジャーであるため、免疫応答におけるcAMPの役割を研究するために不可欠です {svg_1}。この化合物が特定の免疫応答を生成する能力は、自己免疫疾患およびワクチンの開発に関する研究にとって価値があります。
生化学
生化学では、this compoundはcAMPシグナル伝達経路の研究に使用されます。 これは、cAMPが酵素調節や代謝経路を含むさまざまな生化学的プロセスにどのように影響するかを理解するためのツールとして役立ちます {svg_2}。この研究は、特定のがんや心臓病など、cAMPレベルの調節不全を伴う疾患を理解するための重要な意味を持っています。
分子生物学
分子生物学者は、this compoundを使用して遺伝子発現調節を調べます。 cAMPは遺伝子転写の重要な調節因子であり、この化合物を用いることで、研究者はcAMPがゲノムに影響を与える経路を解明することができます {svg_3}.
薬理学
薬理学的研究では、this compoundはcAMP媒介経路との薬物相互作用を研究する上で不可欠です。 これは、これらの経路を標的とする薬物の開発に役立ち、慢性閉塞性肺疾患(COPD)やその他の炎症性疾患などの状態に対する潜在的な治療法を提供します {svg_4}.
神経科学
神経科学者は、this compoundを使用してニューロンシグナル伝達を調べます。 cAMPはニューロン機能と可塑性に重要な役割を果たしており、この化合物は、cAMP関連のシグナル伝達経路が学習、記憶、および神経変性疾患にどのように影響するかを理解するのに役立ちます {svg_5}.
臨床研究
臨床研究では、this compoundは、さまざまな生物学的サンプル中のcAMPレベルを測定するための酵素免疫測定法におけるトレーサーとして使用されます。 これは、cAMP濃度の変化によって現れる疾患の診断に不可欠です {svg_6}.
がん治療
This compoundは、ナノキャリアがん治療法での潜在的な使用について研究されています。 cAMPアナログとして、腫瘍に直接薬物を送達するナノキャリアに結合させることができ、副作用を最小限に抑え、治療効果を向上させます {svg_7}.
代謝研究
この化合物は、細胞代謝の研究、特にcAMPが炎症中の代謝経路にどのように影響するかを理解する上で重要であり、これは多くの慢性疾患における重要な要因です {svg_8}.
作用機序
Target of Action
The primary target of 2’-O-Succinyl-cAMP is the adenylyl cyclase enzyme . This enzyme plays a crucial role in the production of intracellular second messengers, particularly cyclic adenosine monophosphate (cAMP) .
Mode of Action
2’-O-Succinyl-cAMP interacts with its target, the adenylyl cyclase enzyme, by acting as an agonist . This interaction leads to the production of cAMP, which serves as a second messenger within the cell . The compound’s interaction with its target results in changes in the production of intracellular second messengers .
Biochemical Pathways
The primary biochemical pathway affected by 2’-O-Succinyl-cAMP is the cAMP pathway . This pathway is initiated by the activation of adenylyl cyclase, leading to the production of cAMP . The increase in cAMP activates cAMP-dependent protein kinase A, which phosphorylates specific substrates resulting in a variety of cell type-dependent effects .
Pharmacokinetics
It is known that the compound is used in enzyme immunoassays, where it is linked to horseradish peroxidase . This suggests that the compound may have properties that allow it to be easily detected and measured, which could impact its bioavailability.
Result of Action
The action of 2’-O-Succinyl-cAMP results in a variety of molecular and cellular effects. The production of cAMP leads to the activation of protein kinase A, which can have various effects depending on the cell type . For example, in some cells, increasing cAMP promotes relaxation . Succinylation of proteins contributes to many cellular processes such as proliferation, growth, differentiation, metabolism and even tumorigenesis .
Action Environment
The action of 2’-O-Succinyl-cAMP can be influenced by various environmental factors. For example, the presence of calcium ions (Ca2+) has been reported to be necessary for antigen binding by polyclonal antibodies raised against cyclic AMP (cAMP) by the immunization of animals with a 2’-O-succinyl cAMP/bovine albumin conjugate . This suggests that the action, efficacy, and stability of 2’-O-Succinyl-cAMP could be influenced by the presence of certain ions in the environment .
生化学分析
Biochemical Properties
Adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) is involved in numerous biochemical reactions. It interacts with enzymes such as adenylate cyclase, which catalyzes its formation from ATP, and phosphodiesterase, which catalyzes its degradation into AMP . This compound also interacts with protein kinase A (PKA), which it activates, leading to the phosphorylation of various target proteins . Additionally, it binds to and regulates ion channels and other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .
Cellular Effects
Adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) has significant effects on various cell types and cellular processes. It influences cell function by acting as a second messenger in signal transduction pathways, transferring the effects of hormones like glucagon and adrenaline into cells . This compound also plays a role in the activation of protein kinases, regulation of ion channels, and modulation of gene expression . Furthermore, it has been shown to inhibit cell proliferation, induce differentiation, and promote apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) involves its binding to specific receptors and proteins within the cell. It activates adenylate cyclase through G-protein-coupled receptors, leading to an increase in its intracellular concentration . This compound then activates PKA, which phosphorylates various target proteins, resulting in changes in their activity and function . Additionally, it binds to and regulates ion channels and other cyclic nucleotide-binding proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) can change over time. Its stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of PKA and modulation of gene expression . Its effects can diminish over time due to degradation by phosphodiesterase .
Dosage Effects in Animal Models
The effects of adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) vary with different dosages in animal models. At low doses, it can effectively activate PKA and modulate cellular processes without causing significant adverse effects . At high doses, it can lead to toxic effects, including excessive activation of PKA and disruption of cellular homeostasis . Threshold effects have been observed, where a minimum concentration is required to elicit a biological response .
Metabolic Pathways
Adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) is involved in several metabolic pathways. It is synthesized from ATP by adenylate cyclase and degraded into AMP by phosphodiesterase . This compound also interacts with various enzymes and cofactors involved in its synthesis and degradation, influencing metabolic flux and metabolite levels . Additionally, it plays a role in the regulation of energy metabolism and cellular signaling pathways .
Transport and Distribution
Within cells and tissues, adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) is transported and distributed through specific transporters and binding proteins . It can diffuse across cell membranes and bind to intracellular receptors, influencing its localization and accumulation . This compound’s distribution is also regulated by its interactions with other biomolecules, affecting its availability and activity within different cellular compartments .
Subcellular Localization
Adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to different cellular compartments . This compound’s subcellular localization is crucial for its role in signal transduction and regulation of cellular processes .
特性
IUPAC Name |
4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPSLGPIZRJDAN-UISLRAPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N5O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958128 | |
| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36940-87-1 | |
| Record name | Adenosine, cyclic 3′,5′-(hydrogen phosphate) 2′-(hydrogen butanedioate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36940-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyladenosine 3',5'-cyclic monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036940871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2'-O-Succinyl-cAMP facilitate the measurement of cAMP in biological samples?
A1: 2'-O-Succinyl-cAMP is a key component in enzyme immunoassays designed to quantify cAMP levels. The molecule acts as a tracer, meaning it's chemically modified to enable detection. In this case, 2'-O-Succinyl-cAMP is covalently linked to the enzyme acetylcholinesterase. This conjugate competes with free cAMP in the sample for binding to anti-cAMP antibodies immobilized on a surface []. The amount of enzyme-linked 2'-O-Succinyl-cAMP bound to the antibodies is inversely proportional to the concentration of free cAMP in the sample. By measuring the enzymatic activity of the bound conjugate, researchers can indirectly determine the original cAMP concentration in the sample.
Q2: Why is calcium important when using antibodies raised against 2'-O-Succinyl-cAMP conjugates?
A2: Research suggests that some polyclonal antibodies raised against 2'-O-Succinyl-cAMP coupled to carrier proteins, like bovine albumin, exhibit calcium-dependent antigen binding []. This means the presence of calcium ions (Ca²⁺) is crucial for the antibody to effectively recognize and bind to the 2'-O-Succinyl-cAMP conjugate. The exact mechanism is not fully understood, but it's proposed that calcium ions might interact with both the antibody and the 2'-O-Succinyl-cAMP, forming a stable complex that facilitates binding. This calcium dependence highlights the importance of carefully controlling calcium concentrations in assay conditions when using such antibodies for accurate and reliable cAMP measurements.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)


![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)
![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)




![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
